molecular formula C16H20N4O2 B2433120 2-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide CAS No. 2380145-63-9

2-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide

Cat. No.: B2433120
CAS No.: 2380145-63-9
M. Wt: 300.362
InChI Key: WYNOITXZWJSXET-UHFFFAOYSA-N
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Description

2-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide is a complex organic compound that belongs to the class of quinazolinamines. This compound features a quinazoline moiety substituted by a piperidine ring and an acetamide group. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazoline core.

    Attachment of the Acetamide Group: The final step involves the acylation of the piperidine derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the quinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted piperidine or quinazoline derivatives.

Scientific Research Applications

2-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c17-15(21)10-19-7-5-12(6-8-19)9-20-11-18-14-4-2-1-3-13(14)16(20)22/h1-4,11-12H,5-10H2,(H2,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNOITXZWJSXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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